molecular formula C11H13NO B13260132 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine

2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine

Cat. No.: B13260132
M. Wt: 175.23 g/mol
InChI Key: FPHABPQYVPYGBL-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions. This can be achieved using various methods, such as the Pechmann condensation or the oxidative cyclization of ortho-alkynylphenols.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzofuran ring through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Amination: The final step involves the introduction of the ethan-1-amine group. This can be achieved through nucleophilic substitution reactions using ethylamine or other suitable amines.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-amine group can be replaced with other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, contributing to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride
  • 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one
  • 2-(1-(Methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one

Uniqueness

This compound stands out due to its unique structural features, which confer distinct biological activities. Compared to similar compounds, it has shown promising results in preliminary studies for its potential therapeutic applications, particularly in the field of oncology and neurology. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2-methyl-1-benzofuran-3-yl)ethanamine

InChI

InChI=1S/C11H13NO/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5H,6-7,12H2,1H3

InChI Key

FPHABPQYVPYGBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CCN

Origin of Product

United States

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